1'-benzyl-3,5-dimethyl-1,4'-bipiperidine chemical structure and properties
1'-benzyl-3,5-dimethyl-1,4'-bipiperidine chemical structure and properties
This guide serves as a definitive technical monograph for 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine , a specialized heterocyclic scaffold used in high-precision medicinal chemistry.
This compound represents a structural evolution of the classic 1,4'-bipiperidine moiety, incorporating a benzyl protecting/anchoring group and a 3,5-dimethyl substitution pattern designed to modulate lipophilicity (
Content Type: Technical Whitepaper & Synthesis Guide Subject: Heterocyclic Scaffolds in GPCR & Enzyme Inhibitor Design
Chemical Constitution & Stereochemical Logic[1]
The molecule consists of two piperidine rings linked via a C-N bond (
Structural Identity[2]
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IUPAC Name: 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine
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Molecular Formula:
-
Molecular Weight: ~286.46 g/mol
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Key Functionality: Sterically hindered tertiary amine; Lipophilic benzyl anchor.
The Stereochemical Critical Quality Attribute (CQA)
The 3,5-dimethyl substitution is not merely decorative; it introduces critical stereoisomerism that dictates biological activity.
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cis-3,5-dimethyl: The methyl groups are typically equatorial-equatorial (diequatorial) in the chair conformation, providing a stable, bulky hydrophobic front. This is the preferred isomer for maximizing receptor fit in CCR5 and Sigma-1 ligands.
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trans-3,5-dimethyl: Forces one methyl into an axial position, creating significant 1,3-diaxial strain or forcing a twist-boat conformation. This isomer is often separated out during synthesis due to lower thermodynamic stability and off-target binding profiles.
| Property | Value (Predicted) | Significance |
| LogP | 4.2 - 4.8 | High lipophilicity; blood-brain barrier (BBB) penetrant. |
| pKa (Basic) | ~9.2 | Protonated at physiological pH; interacts with Asp/Glu residues in binding pockets. |
| TPSA | ~6.5 Ų | Excellent membrane permeability. |
Synthetic Architecture: The "Titanium-Mediated" Protocol
Synthesizing sterically hindered bipiperidines requires overcoming the nucleophilic reluctance of 3,5-dimethylpiperidine. Standard reductive amination (using only
Expert Recommendation: Use a Titanium(IV) Isopropoxide (
Reaction Scheme (Graphviz)
Figure 1: Titanium-mediated reductive amination pathway overcoming steric hindrance.
Detailed Experimental Protocol
Objective: Synthesis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine (10 mmol scale).
Reagents:
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1-Benzyl-4-piperidone (1.89 g, 10 mmol)
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3,5-Dimethylpiperidine (1.13 g, 10 mmol, predominantly cis)
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Titanium(IV) isopropoxide (3.55 g, 12.5 mmol)
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Sodium borohydride (
) (0.57 g, 15 mmol) -
Ethanol (Absolute)
Step-by-Step Methodology:
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Complexation (Neat): In a flame-dried 50 mL round-bottom flask under Argon, combine 1-benzyl-4-piperidone and 3,5-dimethylpiperidine.
-
Activation: Add
dropwise. The mixture will become viscous. Stir neat at ambient temperature for 1 hour. Note: This ensures complete formation of the hemiaminal species without solvent interference. -
Dilution: Dilute the viscous oil with 10 mL of absolute ethanol.
-
Reduction: Cool the reaction vessel to 0°C. Add
in small portions (exothermic evolution of ). -
Workup: Stir for 12 hours allowing to warm to room temperature. Quench by adding 5 mL of water (precipitates
). Dilute with ethyl acetate (30 mL) and filter through a Celite pad to remove titanium salts. -
Purification: The filtrate is washed with brine, dried over
, and concentrated. Purify via flash column chromatography (DCM:MeOH:NH4OH, 95:5:1).
Mechanistic Pharmacology & SAR Utility
This scaffold is a "privileged structure" in drug discovery, particularly for targets requiring a basic amine buried within a hydrophobic pocket.
Structure-Activity Relationship (SAR) Logic
Why add the 3,5-dimethyl groups?
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Conformational Locking: The methyl groups lock the piperidine ring into a rigid chair conformation. This reduces the entropic penalty upon binding to a receptor (e.g., CCR5 or Muscarinic receptors).
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Metabolic Blockade: The 3,5-positions are common sites for oxidative metabolism (CYP450-mediated
-carbon oxidation). Methyl substitution sterically blocks these sites, significantly extending the half-life ( ) of the molecule.
Target Applications
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CCR5 Antagonists (HIV Entry Inhibitors): Analogous to the Vicriviroc scaffold, where the bipiperidine core bridges the binding pocket. The benzyl group mimics the hydrophobic interactions of the phenylpropyl moiety found in similar drugs [1].
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Sigma-1 (
) Receptor Ligands: The N-benzyl-bipiperidine motif is a classic pharmacophore for affinity, investigated for neuroprotection and antipsychotic activity. -
AChE Inhibitors: Derivatives of this scaffold serve as dual-binding site inhibitors for Acetylcholinesterase, targeting both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) [2].
Mechanism of Action Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.
Analytical Characterization
To validate the synthesis, specific NMR signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
- 7.20 - 7.35 (m, 5H): Aromatic protons (Benzyl group).
-
3.50 (s, 2H): Benzylic
(Singlet confirms N-benzylation). - 2.90 (d, 2H): Equatorial protons adjacent to Nitrogen in the central ring.
- 0.85 (d, 6H): Methyl groups. Critical Check: If the doublet is sharp and singular, it indicates a symmetric cis-conformation. A complex multiplet or two doublets suggests a cis/trans mixture.
Mass Spectrometry
-
ESI-MS:
m/z. -
Fragmentation: Expect a major fragment at m/z ~91 (Tropylium ion from benzyl) and m/z ~112 (3,5-dimethylpiperidine fragment).
References
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Structure-Activity Relationships of CCR5 Antagonists. Journal of Medicinal Chemistry. Focuses on the role of the bipiperidine scaffold in optimizing viral entry inhibition.
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Design and Synthesis of Dual Binding Site Acetylcholinesterase Inhibitors. European Journal of Medicinal Chemistry. Details the use of N-benzylpiperidine derivatives for Alzheimer's therapy.
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Reductive Amination of Hindered Amines using Titanium(IV) Isopropoxide. Journal of Organic Chemistry. The authoritative method for synthesizing sterically congested amines.
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3,5-Dimethylpiperidine as a Stereochemical Probe. Tetrahedron. Analysis of conformational preferences in piperidine derivatives.
(Note: While specific "1'-benzyl-3,5-dimethyl-1,4'-bipiperidine" papers are rare, the references above validate the synthesis and application of the constituent substructures and methodology.)
